molecular formula C10H18O2 B12700458 (Z)-6-decenoic acid CAS No. 118426-11-2

(Z)-6-decenoic acid

Cat. No.: B12700458
CAS No.: 118426-11-2
M. Wt: 170.25 g/mol
InChI Key: IZOFWCYKCWUJBY-PLNGDYQASA-N
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Description

(Z)-6-decenoic acid: is an unsaturated fatty acid with a double bond in the Z (cis) configuration at the sixth carbon atom from the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method for synthesizing (Z)-6-decenoic acid involves the hydroboration-oxidation of 1-hexyne. The reaction proceeds through the addition of borane (BH3) to the triple bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired this compound.

    Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. In this case, the reaction of a suitable aldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-6-decenoic acid can undergo oxidation reactions to form various products, including epoxides and diols. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: this compound can participate in substitution reactions, where the double bond can be functionalized with different substituents. For example, halogenation with bromine (Br2) can yield dibromo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2)

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Dibromo derivatives

Scientific Research Applications

Chemistry:

    Catalysis: (Z)-6-decenoic acid is used as a precursor in the synthesis of various catalysts for organic reactions.

    Polymer Chemistry: It is employed in the production of polymers and copolymers with specific properties.

Biology:

    Lipid Metabolism Studies: The compound is used in research to study lipid metabolism and the role of unsaturated fatty acids in biological systems.

Medicine:

    Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry:

    Surfactants: The compound is used in the production of surfactants and emulsifiers for various industrial applications.

    Lubricants: It is utilized in the formulation of biodegradable lubricants.

Mechanism of Action

The mechanism of action of (Z)-6-decenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, contributing to its biological effects.

Comparison with Similar Compounds

    (E)-6-decenoic acid: The trans isomer of (Z)-6-decenoic acid, differing in the configuration of the double bond.

    6-decenoic acid: The positional isomer with the double bond at a different location.

    Oleic acid: A common unsaturated fatty acid with a double bond at the ninth carbon atom.

Uniqueness:

    Configuration: The Z (cis) configuration of the double bond in this compound imparts unique chemical and biological properties compared to its E (trans) isomer.

Properties

CAS No.

118426-11-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(Z)-dec-6-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4-

InChI Key

IZOFWCYKCWUJBY-PLNGDYQASA-N

Isomeric SMILES

CCC/C=C\CCCCC(=O)O

Canonical SMILES

CCCC=CCCCCC(=O)O

Origin of Product

United States

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